

Physicochemical properties of 2-Methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzaldehyde

Cat. No.: B112801

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Methoxy-4-methylbenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, spectroscopic profile, and handling considerations for **2-Methoxy-4-methylbenzaldehyde** (CAS No. 57415-35-7). As a key intermediate in organic synthesis, its well-defined characteristics are paramount for predictable reaction kinetics, process optimization, and safety. This document synthesizes empirical data with procedural insights, offering a self-contained resource for laboratory and development settings. We will delve into its structural attributes, thermal properties, solubility, and spectral signatures, supported by detailed experimental protocols and safety directives. The causality behind experimental choices is elucidated to empower researchers in their application of this versatile compound.

Compound Identification and Structural Elucidation

2-Methoxy-4-methylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group at position 2, a methyl group at position 4, and an aldehyde functional group at position 1. This substitution pattern dictates its electronic properties and steric profile, influencing its reactivity as a chemical intermediate.

Figure 1: 2D structure of **2-Methoxy-4-methylbenzaldehyde**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	57415-35-7	[1] [2]
IUPAC Name	2-methoxy-4-methylbenzaldehyde	[3]
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2] [3]
Molecular Weight	150.17 g/mol	[1] [2] [3]
Canonical SMILES	CC1=CC(=C(C=C1)C=O)OC	[3] [4]
InChI	InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3	[3]

| InChIKey | KVTOUUODKAHJCM-UHFFFAOYSA-N |[\[1\]](#)[\[3\]](#) |

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. These parameters dictate the selection of appropriate solvents, reaction temperatures, and purification methods.

Table 2: Core Physicochemical Data

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid or solid	[5]
Melting Point	40-43 °C	[1][4][6]
Boiling Point	258 °C	[1][4][6]
Density	1.062 g/cm ³	[1][4]
Flash Point	114 °C	[4]
Refractive Index	1.542	[1][4]
LogP	1.816 - 2.1	[1][3][4]
Vapor Pressure	0.0141 mmHg at 25°C	[4]

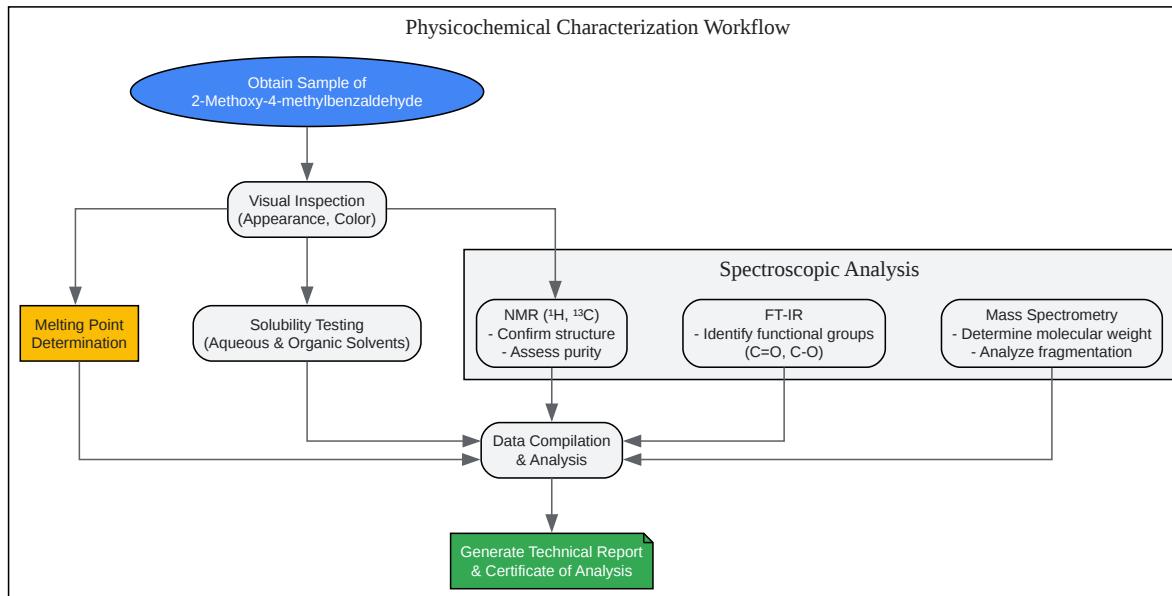
| Topological Polar Surface Area | 26.3 Å² | [3] |

Solubility Profile

Qualitative solubility testing reveals that **2-Methoxy-4-methylbenzaldehyde** is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[7] Its solubility in water is slight, which is consistent with its LogP value, indicating a preference for more lipophilic environments.[7] This profile is critical for drug development professionals when considering formulation and delivery systems.

Spectroscopic Analysis

Spectroscopic data is indispensable for confirming the identity and purity of a compound. The following sections detail the characteristic spectral features of **2-Methoxy-4-methylbenzaldehyde**.


Table 3: Summary of Key Spectroscopic Data

Technique	Key Peaks / Signals (Expected)	Source(s)
¹ H NMR	~10.3 ppm (s, 1H, -CHO), ~7.0-7.8 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~2.4 ppm (s, 3H, -CH₃)	[8][9]
IR Spectroscopy	~1680-1700 cm ⁻¹ (C=O stretch, aldehyde), ~2720 & 2820 cm ⁻¹ (C-H stretch, aldehyde), ~1250 cm ⁻¹ (C-O stretch, methoxy), ~2950-3000 cm ⁻¹ (C-H stretch, aromatic/aliphatic)	[3][8]
Mass Spectrometry	Molecular Ion [M] ⁺ at m/z 150. Key fragments at m/z 149 ([M- H] ⁺), 121 ([M-CHO] ⁺)	[3]

| UV-Vis Spectroscopy| λ_{max} values typically observed in the 220-320 nm range in ethanol, corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic system and $n \rightarrow \pi^*$ transition of the carbonyl group. | [8][10] |

Experimental Protocols & Methodologies

To ensure reproducibility and accuracy, standardized protocols are essential. The following methods represent robust approaches to verifying the physicochemical and spectroscopic properties of **2-Methoxy-4-methylbenzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsoc [chemsoc.com]
- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-4-methylbenzaldehyde | lookchem [lookchem.com]
- 5. Cas 57415-35-7,2-methoxy-4-methyl-benzaldehyde | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties of 2-Methoxy-4-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112801#physicochemical-properties-of-2-methoxy-4-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com